

# 4-Acetamido-2-methylbenzoic acid physical properties

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## Compound of Interest

Compound Name: 4-Acetamido-2-methylbenzoic acid

Cat. No.: B017590

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An In-Depth Technical Guide to the Physical Properties of **4-Acetamido-2-methylbenzoic Acid**

## Introduction

**4-Acetamido-2-methylbenzoic acid** is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and pharmaceutical development. It serves as a key intermediate and is sometimes identified as an impurity in the synthesis of targeted therapeutic agents, such as the kinase inhibitor Afatinib. A thorough understanding of its physical properties is paramount for researchers in process development, quality control, and formulation science. These properties govern its behavior during reactions, purification, and storage, and are critical for developing robust and reproducible manufacturing processes.

This guide provides a comprehensive overview of the core physical and chemical characteristics of **4-Acetamido-2-methylbenzoic acid**. It is designed for scientists and drug development professionals, offering not just data, but also the scientific context and experimental methodologies behind the values presented.

## Molecular and Chemical Identity

The foundational attributes of a compound are its structure and fundamental identifiers. **4-Acetamido-2-methylbenzoic acid** is an ortho-substituted toluic acid derivative, featuring both an acetamido group and a carboxylic acid moiety on the benzene ring.

- Chemical Name: **4-Acetamido-2-methylbenzoic acid**
- Synonyms: 4-(acetylamino)-2-methylbenzoic acid, 4-Acetamido-o-toluic Acid
- CAS Number: 103204-69-9
- Molecular Formula: C<sub>10</sub>H<sub>11</sub>NO<sub>3</sub>
- Molecular Weight: 193.20 g/mol
- Chemical Structure:
  - SMILES: CC(=O)Nc1ccc(C(O)=O)c(C)c1
  - InChI Key: AQPDTYYKDYMCTH-UHFFFAOYSA-N

## Physicochemical Properties

The macroscopic properties of a substance are a direct consequence of its molecular structure. The presence of a carboxylic acid, an amide, and a methyl group on the aromatic ring creates a molecule with distinct characteristics, including strong intermolecular hydrogen bonding capabilities.

A summary of its key physicochemical properties is presented below. It is critical to note that several of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

Property	Value	Source
Appearance	White to pale yellow crystalline powder.	[1]
Melting Point	237-242 °C (lit.); ~248 °C (with decomposition).	
Boiling Point	421.9 ± 33.0 °C (Predicted).	
Density	1.276 ± 0.06 g/cm <sup>3</sup> (Predicted).	
Acidity (pKa)	4.04 ± 0.25 (Predicted).	

## Melting Point

The high melting point, reported in the range of 237-248 °C, is a hallmark of this compound. This elevated temperature is attributable to extensive intermolecular hydrogen bonding facilitated by both the carboxylic acid (dimerization) and the amide N-H and C=O groups. The crystalline lattice formed is thus highly stable, requiring significant thermal energy to disrupt. Some sources indicate decomposition at the melting point, suggesting thermal instability in the liquid phase.[2] Thermogravimetric Analysis (TGA) would be the definitive technique to study its thermal stability and decomposition profile.[3][4]

## Solubility Profile

While specific quantitative solubility data is not widely published, the molecular structure allows for qualitative predictions.

- **Aqueous Solubility:** Expected to be poorly soluble in water, a common characteristic of benzoic acid derivatives.[5] The hydrophobic benzene ring and methyl group counteract the hydrophilic nature of the carboxylic acid and amide groups.
- **Organic Solubility:** Likely soluble in polar organic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), methanol, and ethanol, particularly upon heating. The ability to engage in hydrogen bonding with these solvents facilitates dissolution.

## Acidity (pKa)

The predicted pKa of ~4.04 places **4-Acetamido-2-methylbenzoic acid** as a weak acid, similar in strength to benzoic acid itself (pKa ≈ 4.2). The electronic effect of the substituents on the aromatic ring modulates the acidity. The methyl group is weakly electron-donating, which would slightly decrease acidity (increase pKa), while the acetamido group's effect is more complex, capable of both resonance and inductive effects. An experimental determination via potentiometric or spectrophotometric titration would provide a definitive value.[6][7]

## Spectroscopic Profile

Spectroscopic analysis provides a fingerprint for molecular identification and structural confirmation.

## Infrared (IR) Spectroscopy

The IR spectrum is dominated by absorptions from its key functional groups.

- O-H Stretch (Carboxylic Acid): A very broad absorption is expected from  $\sim 2500$  to  $3300\text{ cm}^{-1}$ , characteristic of the hydrogen-bonded -OH group in a carboxylic acid dimer.
- N-H Stretch (Amide): A sharp peak is expected around  $3300\text{ cm}^{-1}$ .
- C=O Stretch (Carboxylic Acid & Amide): Two distinct, strong absorptions are expected in the  $1680\text{-}1710\text{ cm}^{-1}$  region for the carboxylic acid carbonyl and  $1650\text{-}1680\text{ cm}^{-1}$  for the amide I band (C=O stretch).
- C-N Stretch & N-H Bend (Amide): The amide II band, a combination of N-H bending and C-N stretching, typically appears around  $1550\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific molecule are not readily available in public databases, a predicted spectrum can be described based on its structure and data from analogous compounds like benzoic acid and 4-acetamidobenzoic acid.[\[8\]](#)[\[9\]](#)[\[10\]](#)

- $^1\text{H}$  NMR (Predicted, in DMSO- $d_6$ ):
  - -COOH Proton: A very broad singlet, typically downfield ( $>12\text{ ppm}$ ).
  - -NH Proton: A singlet around  $9.5\text{-}10.5\text{ ppm}$ .
  - Aromatic Protons: Three protons on the benzene ring, exhibiting complex splitting patterns due to their positions. We would expect signals in the  $7.5\text{-}8.0\text{ ppm}$  range.
  - Methyl Protons (-CH $_3$  on ring): A singlet around  $2.3\text{-}2.5\text{ ppm}$ .
  - Acetyl Protons (-COCH $_3$ ): A singlet around  $2.1\text{ ppm}$ .
- $^{13}\text{C}$  NMR (Predicted, in DMSO- $d_6$ ):
  - Carbonyl Carbons (-COOH, -C=O): Two signals in the  $168\text{-}172\text{ ppm}$  range.

- Aromatic Carbons: Six distinct signals between 115-145 ppm. The carbon attached to the carboxyl group (C1) and the carbon attached to the acetamido group (C4) would be the most deshielded within this range.
- Methyl Carbon (-CH<sub>3</sub> on ring): A signal around 20-22 ppm.
- Acetyl Carbon (-COCH<sub>3</sub>): A signal around 24-26 ppm.

## Experimental Protocols

Scientific integrity demands robust and reproducible methods. The following section details standardized protocols for determining key physical properties.

### Protocol: Melting Point Determination (Capillary Method)

This protocol describes the standard pharmacopeial method for determining the melting range of a solid crystalline substance.<sup>[11][12]</sup>

Objective: To accurately determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- Sample Preparation:
  - Ensure the **4-Acetamido-2-methylbenzoic acid** sample is completely dry, as residual solvent can act as an impurity and depress the melting point. Dry the sample in a vacuum oven or desiccator if necessary.
  - Finely powder a small amount of the sample using a mortar and pestle to ensure uniform heat transfer.
- Capillary Loading:
  - Obtain a glass capillary tube (one end sealed).
  - Press the open end of the capillary into the powdered sample until a small amount of solid enters the tube.

- Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the sealed end.
- Repeat until a packed column of 2-3 mm in height is achieved. Causality: A sample height greater than 3 mm can lead to a broad, inaccurate melting range due to an uneven temperature gradient across the sample.
- Measurement:
  - Place the loaded capillary into the heating block of a digital melting point apparatus.
  - Set the starting temperature to approximately 15-20 °C below the expected melting point (~220 °C).
  - Set a rapid heating ramp (e.g., 10-20 °C/min) to approach the expected melting point quickly.
  - Once the temperature is ~15 °C below the expected melt, change the ramp rate to a slow 1-2 °C/min. Causality: A slow ramp rate is crucial to allow the system to maintain thermal equilibrium, ensuring the temperature of the sample is identical to the thermometer reading.
- Data Recording:
  - Record the temperature ( $T_1$ ) at which the first drop of liquid appears (onset of melting).
  - Record the temperature ( $T_2$ ) at which the last solid crystal disappears (clear point).
  - The melting point is reported as the range  $T_1 - T_2$ .

## Protocol: Equilibrium Solubility Determination

Objective: To quantify the solubility of the compound in a given solvent at a specific temperature.

Methodology:

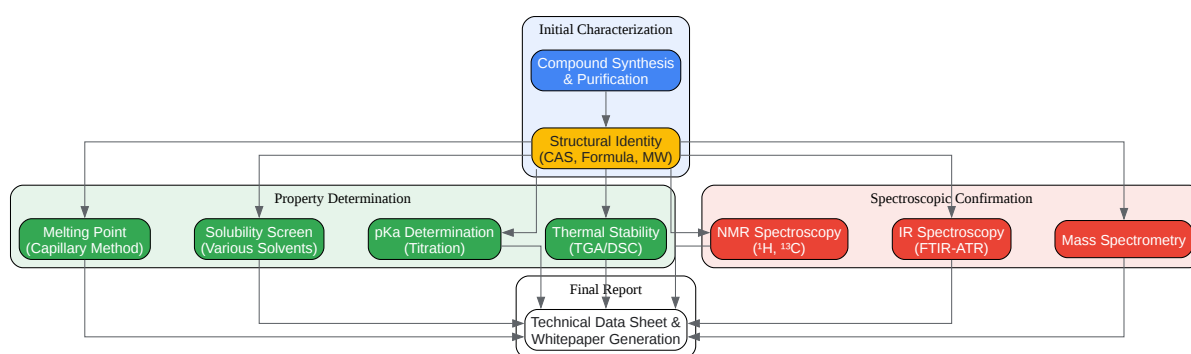
- Preparation:

- Prepare a series of vials containing a fixed volume of the desired solvent (e.g., methanol, ethanol, water).
- Sample Addition:
  - Add an excess amount of **4-Acetamido-2-methylbenzoic acid** to each vial. "Excess" means adding enough solid so that some remains undissolved even after equilibrium is reached.
- Equilibration:
  - Seal the vials tightly to prevent solvent evaporation.
  - Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., a 25 °C water bath) for a prolonged period (typically 24-48 hours). Causality: This ensures that the solution becomes fully saturated and reaches equilibrium.
- Sample Processing:
  - After equilibration, allow the vials to stand undisturbed for several hours to let the excess solid settle.
  - Carefully withdraw a known volume of the clear supernatant using a pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to avoid transferring any undissolved solid.
- Analysis:
  - Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, against a standard curve of known concentrations.
- Calculation:
  - Express the solubility in units such as mg/mL or mol/L.

## Visualizations

## Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a new chemical entity like **4-Acetamido-2-methylbenzoic acid**.



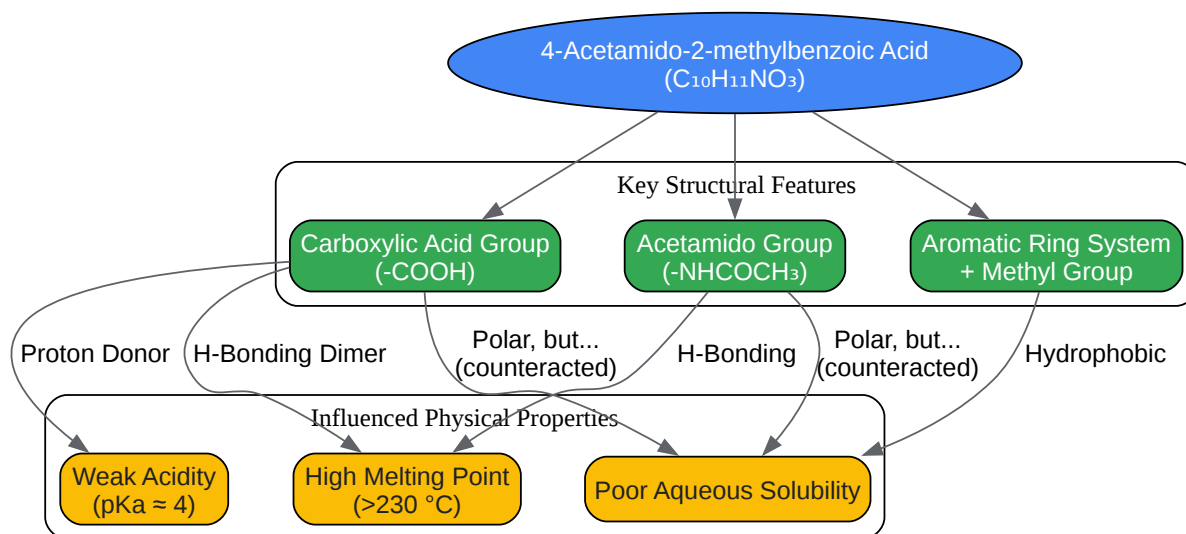
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Caption: Workflow for Physical Property Characterization.

## Structure-Property Relationships

The chemical structure dictates the physical properties through intermolecular forces and electronic effects.





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